REACTION_CXSMILES
|
C(O)(=O)CCCCC(O)=O.C(OC)(=O)[CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18][CH3:19])=[O:17].C(#N)CCCC[C:28]#[N:29]>CO>[C:28]([CH:15]([CH2:14][CH2:13][CH3:12])[C:16]([O:18][CH3:19])=[O:17])#[N:29]
|
Name
|
Solution A
|
Quantity
|
301.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
51.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
29.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC#N)#N
|
Name
|
|
Quantity
|
160 g
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Type
|
CUSTOM
|
Details
|
The content of the autoclave was stirred at 230° C. for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 200° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Then, the liquid reaction mixture
|
Type
|
DISTILLATION
|
Details
|
was distilled under reduced pressure
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C(C(=O)OC)CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.55 mol | |
AMOUNT: MASS | 77.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 203.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |